

A Technical Guide to H-1-Nal-OH: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Naphthyl)-L-alanine (**H-1-Nal-OH**), a non-proteinogenic amino acid increasingly utilized in peptide design and drug discovery. This document details its physicochemical properties, provides a detailed protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of novel therapeutic agents, with a focus on antimicrobial peptides.

Core Properties of H-1-Nal-OH

H-1-Nal-OH, also known as L-1-Naphthylalanine, is an analog of the amino acid alanine, featuring a bulky naphthalene moiety attached to the β -carbon. This structural feature imparts unique properties that are leveraged in peptide and peptidomimetic design.

Physicochemical Data

The key quantitative data for **H-1-Nal-OH** are summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Formula	C13H13NO2	[1][2][3]
Molecular Weight	215.25 g/mol	[2]
CAS Number (L-isomer)	55516-54-6	[3]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents (e.g., DMSO, Chloroform); limited solubility in water.	[1]

Experimental Protocols: Incorporation of 1-Nal into Peptides

The most common application of **H-1-Nal-OH** in research is its incorporation into peptide sequences. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology. The following is a detailed, generalized protocol for the manual incorporation of Fmoc-1-Nal-OH into a peptide chain.

Materials and Reagents

- Fmoc-1-Nal-OH
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[4]
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (typically 20%)[5]
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]



- Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[5]
- Cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5%
 Triisopropylsilane (TIS))[6]
- · Diethyl ether
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification[6]
- Mass spectrometer for analysis[6]

Step-by-Step SPPS Protocol

- Resin Preparation:
 - Place the desired amount of resin in a reaction vessel.
 - Swell the resin in DMF for at least 1-2 hours at room temperature with gentle agitation.
 - After swelling, drain the DMF.
- Fmoc Deprotection:
 - Add a 20% piperidine in DMF solution to the resin.
 - o Agitate for 3 minutes, then drain.
 - Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.
 - Drain the solution and wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling (Incorporation of Fmoc-1-Nal-OH):
 - In a separate vial, dissolve Fmoc-1-Nal-OH (typically 4 equivalents relative to the resin loading capacity) and a coupling reagent like HBTU (3.8 equivalents) in DMF.[6]



- Add a base such as DIEA (8 equivalents) to the vial to activate the amino acid. Allow this
 pre-activation to proceed for 2-5 minutes.[6]
- o Add the activated Fmoc-1-Nal-OH solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
 [6]
- Drain the coupling solution and wash the resin with DMF (3 times).
- A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates success).[6]
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
- · Final Deprotection and Cleavage:
 - After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.[6]
 - Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
 - Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube with diethyl ether to precipitate the crude peptide.[6]
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet under vacuum.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).
 - Purify the peptide using RP-HPLC.[6]



Confirm the identity and purity of the collected fractions using mass spectrometry.

Application in Antimicrobial Peptide Development

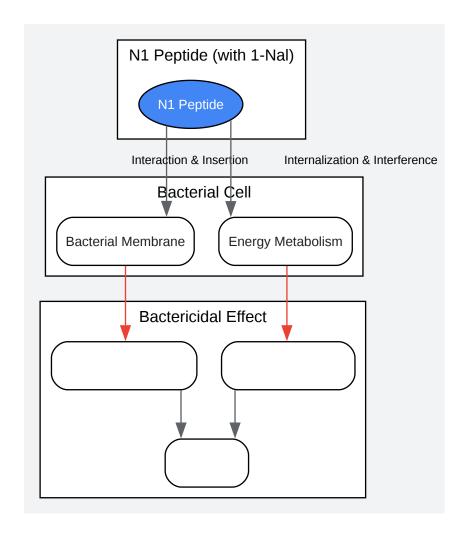
The incorporation of 1-naphthylalanine into antimicrobial peptides (AMPs) has been shown to enhance their stability and therapeutic potential.[7] The bulky, hydrophobic nature of the naphthyl side chain can improve the peptide's interaction with and disruption of bacterial membranes.

A notable example is the peptide N1, where a β-naphthylalanine is tagged to the N-terminus of a proteolysis-resistant AMP. This modification resulted in a significant improvement in its selectivity index and potent broad-spectrum antimicrobial activity.[7]

Proposed Mechanism of Action of N1 Antimicrobial Peptide

The bactericidal action of the N1 peptide is multifaceted, involving both membrane disruption and inhibition of cellular metabolic processes.[7] This dual mechanism is a promising strategy to overcome antibiotic resistance.





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